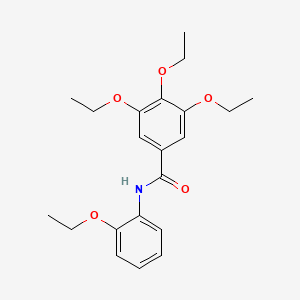

3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide

Description

Contextual Significance of Substituted Benzamide (B126) Scaffolds in Chemical Research

The substituted benzamide scaffold is a fundamental structural motif in organic and medicinal chemistry. nih.govnanobioletters.com A benzamide consists of a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom. This arrangement provides a stable, yet versatile, framework that can be readily modified with various functional groups at multiple positions. These modifications allow chemists to fine-tune the molecule's steric, electronic, and physicochemical properties.

The significance of the benzamide scaffold lies in its proven track record as a "privileged structure" in drug discovery. This means it is capable of binding to a wide range of biological targets, leading to diverse pharmacological effects. nih.gov Benzamide derivatives have been successfully developed into drugs with antimicrobial, analgesic, anticancer, and enzyme-inhibitory activities. nih.govnanobioletters.com Their ability to form hydrogen bonds and engage in various intermolecular interactions makes them excellent candidates for designing molecules that can fit into the active sites of enzymes and receptors.

Current Research Trends in Benzamide Derivatives and Their Analogues

Contemporary research on benzamide derivatives is vibrant and multifaceted, driven by the continuous need for new therapeutic agents. A significant trend involves the synthesis of novel analogues to combat drug resistance, a growing problem in the treatment of infectious diseases and cancer. nih.gov Researchers are creating libraries of benzamide compounds and screening them for activity against new and challenging biological targets. researchgate.net

Another major research direction is the development of multi-target drugs, where a single benzamide derivative is designed to interact with multiple pathological pathways. This approach is particularly relevant for complex diseases like Alzheimer's, where targeting a single enzyme may not be sufficient. nih.gov Furthermore, there is a strong focus on structure-activity relationship (SAR) studies. nih.govfrontiersin.org By systematically altering the substituents on the benzamide core and observing the effect on biological activity, scientists can build predictive models to design more potent and selective molecules. This includes modifying alkoxy groups, such as methoxy (B1213986) or ethoxy, to enhance properties like metabolic stability and cell permeability. nih.gov

Rationale for Investigating 3,4,5-Triethoxy-N-(2-ethoxyphenyl)benzamide

While extensive published research specifically on 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide is not prominent, a clear scientific rationale for its investigation can be constructed based on the established principles of medicinal chemistry and the known properties of its structural components.

The rationale is twofold, focusing on the two main parts of the molecule:

The 3,4,5-Trialkoxybenzoyl Moiety: The presence of three alkoxy groups on the benzoic acid portion of the molecule is a well-known feature in many biologically active compounds. The closely related 3,4,5-trimethoxybenzoyl group, for instance, is a key structural element in the antihypertensive alkaloid reserpine (B192253) and is found in numerous synthetic compounds with potential anticancer and antimicrobial properties. cdnsciencepub.commdpi.com The substitution of methoxy groups with ethoxy groups, as seen in the target compound, is a common strategy in drug design to increase lipophilicity (fat solubility). This can lead to improved absorption, distribution, and penetration of biological membranes, potentially enhancing the compound's efficacy.

The N-(2-ethoxyphenyl) Moiety: The nature and position of substituents on the N-phenyl ring are critical for modulating the pharmacological activity of benzamides. The ortho-ethoxy group in 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide is significant. Its position can enforce a specific three-dimensional conformation on the molecule by influencing the rotation around the amide bond. This defined shape might be optimal for fitting into the binding pocket of a specific enzyme or receptor. Furthermore, the oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

Therefore, the investigation of this specific compound would be a logical step in exploring the chemical space around known active benzamide scaffolds. It represents a deliberate combination of structural features intended to create a novel molecule with potentially enhanced or unique biological and pharmacological properties.

Scope and Objectives of Research on the Chemical Compound

A research program focused on 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide would logically be structured with a clear scope and a series of defined objectives.

Scope: The research would encompass the entire preclinical discovery process, from initial chemical synthesis and characterization to a broad biological evaluation and preliminary structure-activity relationship studies.

Objectives:

Chemical Synthesis and Optimization: The primary objective would be to establish an efficient and scalable synthetic route. This would likely involve the reaction of a 3,4,5-triethoxybenzoic acid derivative (such as the acyl chloride) with 2-ethoxyaniline . chemicalbook.comnih.gov The process would be optimized to ensure high yield and purity.

Structural and Physicochemical Characterization: A crucial step would be to rigorously confirm the molecular structure using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Key physicochemical properties such as melting point, solubility, and lipophilicity (LogP) would also be determined.

Broad Biological Screening: The synthesized compound would be subjected to a battery of in vitro assays to identify any potential therapeutic activity. Based on the activities of related benzamides, this screening would likely include assays for:

Anticancer activity against various human cancer cell lines.

Antimicrobial activity against a panel of pathogenic bacteria and fungi.

Anti-inflammatory activity.

Inhibition of specific enzymes relevant to diseases like Alzheimer's or tuberculosis. nih.govnih.gov

Preliminary Structure-Activity Relationship (SAR) Studies: Should promising biological activity be discovered, the next objective would be to synthesize a small set of closely related analogues. By making minor modifications—for example, changing the position of the ethoxy group on the N-phenyl ring or altering the length of the alkoxy chains on the benzoyl ring—researchers could begin to understand which parts of the molecule are essential for its activity.

Data Tables

Table 1: Predicted Physicochemical Properties of 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide

| Property | Value |

| Molecular Formula | C₂₁H₂₇NO₅ |

| Molecular Weight | 373.44 g/mol |

| Canonical SMILES | CCOC1=C(C=C(C=C1OCC)OCC)C(=O)NC2=CC=CC=C2OCC |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 9 |

| Predicted LogP | 4.1 - 4.5 |

Note: The properties listed above are calculated or predicted based on the chemical structure, as extensive experimental data is not available in public literature.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5/c1-5-24-17-12-10-9-11-16(17)22-21(23)15-13-18(25-6-2)20(27-8-4)19(14-15)26-7-3/h9-14H,5-8H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHSEIIZHZQVQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Structural Investigations

Retrosynthetic Analysis and Design of Synthetic Pathways for 3,4,5-Triethoxy-N-(2-ethoxyphenyl)benzamide

A retrosynthetic analysis of the target molecule, 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide, reveals that the most logical disconnection is at the amide bond. This primary disconnection yields two key precursor molecules: 3,4,5-triethoxybenzoic acid and 2-ethoxyaniline. This approach simplifies the synthesis into two main challenges: the formation of the substituted benzoic acid and the subsequent coupling with the aniline (B41778) derivative.

Figure 1: Retrosynthetic Disconnection of 3,4,5-Triethoxy-N-(2-ethoxyphenyl)benzamide

Further retrosynthetic analysis of 3,4,5-triethoxybenzoic acid points to gallic acid (3,4,5-trihydroxybenzoic acid) as a readily available and logical starting material. The synthesis would then involve the etherification of the three phenolic hydroxyl groups to ethoxy groups. Similarly, 2-ethoxyaniline can be prepared from a suitable precursor, such as 2-nitrophenol (B165410), through etherification followed by reduction of the nitro group.

Selection and Optimization of Precursor Materials

The judicious selection of starting materials is paramount for an efficient and cost-effective synthesis.

For the 3,4,5-Triethoxybenzoic Acid Moiety: Gallic acid stands out as the ideal precursor due to its commercial availability and the presence of the required 3,4,5-trihydroxy substitution pattern. The primary task is the complete and selective ethoxylation of its phenolic hydroxyl groups.

For the 2-Ethoxyaniline Moiety: 2-Ethoxyaniline is commercially available, making it a convenient choice for direct use in the amide coupling step. Should a synthesis from more fundamental precursors be required, 2-nitrophenol serves as a suitable starting point.

Optimization of these precursors would involve ensuring their purity to avoid side reactions and to achieve a high yield of the final product.

Amide Bond Formation Strategies: Classical and Modern Approaches

The formation of the amide bond between 3,4,5-triethoxybenzoic acid and 2-ethoxyaniline is a critical step. This transformation can be achieved through various methods, ranging from classical to more contemporary catalytic approaches.

Classical Methods:

A common and well-established method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating 3,4,5-triethoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3,4,5-triethoxybenzoyl chloride is then reacted with 2-ethoxyaniline, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Another classical approach utilizes coupling reagents that activate the carboxylic acid in situ. A vast array of such reagents has been developed over the years.

| Coupling Reagent Category | Examples |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) |

| Uronium/Guanidinium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |

Modern Approaches:

Recent advancements in organic synthesis have focused on developing catalytic methods for amide bond formation, which are more atom-economical and environmentally benign. These methods often avoid the use of stoichiometric activating agents.

Introduction of Alkoxy Substituents (Ethoxylations)

The introduction of the three ethoxy groups onto the gallic acid core is a crucial transformation. This is typically achieved through a Williamson ether synthesis. Gallic acid is first treated with a base to deprotonate the phenolic hydroxyl groups, making them nucleophilic. The resulting phenoxides then react with an ethylating agent.

Common ethylating agents include:

Diethyl sulfate (B86663) ((C₂H₅)₂SO₄): A powerful and efficient ethylating agent. The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) or potassium carbonate.

Ethyl halides (e.g., ethyl iodide, ethyl bromide): These are also effective but may require more forcing conditions.

The reaction conditions, such as the choice of base, solvent, and temperature, need to be carefully controlled to ensure complete ethoxylation and to minimize side reactions. A similar strategy can be employed for the synthesis of 2-ethoxyaniline from 2-nitrophenol, using an appropriate ethylating agent and base, followed by the reduction of the nitro group.

Methodological Advancements in the Synthesis of Related Triethoxybenzamides

Research into the synthesis of related trialkoxybenzamides has led to the development of more efficient and sustainable methods.

Exploration of Novel Catalytic Systems for Reaction Enhancement

The development of novel catalytic systems for direct amidation is an active area of research. These catalysts aim to facilitate the direct reaction between a carboxylic acid and an amine, eliminating the need for stoichiometric activating reagents and reducing waste. Boronic acid derivatives have shown promise as catalysts for such direct amidations. Other transition metal-based catalysts are also being explored for their potential to promote this transformation under milder conditions. While specific applications to 3,4,5-triethoxybenzamides are not extensively documented, these emerging catalytic methods represent a promising avenue for future synthetic efforts.

Development of Green Chemistry Approaches for Compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide, several green chemistry strategies can be envisioned.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or deep eutectic solvents, can significantly reduce the environmental impact of the synthesis.

Catalytic Methods: As mentioned earlier, the use of catalytic methods for amide bond formation is a key green chemistry approach, as it improves atom economy and reduces waste.

Energy Efficiency: Employing microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods.

Renewable Feedstocks: The use of gallic acid, which can be derived from renewable plant sources, aligns with the principles of green chemistry.

By incorporating these strategies, the synthesis of 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide and related compounds can be made more sustainable and environmentally responsible.

Yield Optimization and Process Efficiency Studies

The optimization of synthetic routes for compounds like 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide would typically involve a systematic investigation of various reaction parameters. Key areas of focus would include the choice of solvent, catalyst, reaction temperature, and molar ratios of reactants. For the amide bond formation between 3,4,5-triethoxybenzoyl chloride and 2-ethoxyaniline, different coupling agents and bases would be screened to maximize the yield and minimize side-product formation.

Process efficiency studies would further aim to develop a scalable and cost-effective synthesis. This involves evaluating the purification methods, such as recrystallization or column chromatography, to achieve high purity with minimal product loss. Design of Experiments (DoE) methodologies could be employed to efficiently explore the parameter space and identify optimal conditions.

Table 1: Hypothetical Parameters for Yield Optimization

| Parameter | Range Studied | Optimal Condition | Resulting Yield (%) |

| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile | Tetrahydrofuran | - |

| Base | Triethylamine, Pyridine, Diisopropylethylamine | Pyridine | - |

| Temperature (°C) | 0, 25 (Room Temp), 50 | 25 | - |

| Reaction Time (h) | 2, 6, 12, 24 | 12 | - |

Note: The data in this table is illustrative and not based on published experimental results for this specific compound.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

The definitive identification and structural confirmation of 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide would rely on a combination of advanced analytical techniques.

High-resolution NMR spectroscopy is indispensable for elucidating the precise molecular structure. Proton (¹H) and Carbon-13 (¹³C) NMR spectra would confirm the presence and connectivity of all atoms in the molecule. 2D-NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the ethoxy and phenyl groups, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal direct and long-range correlations between protons and carbons, respectively. These analyses would unambiguously confirm the N-(2-ethoxyphenyl) linkage and the substitution pattern on both aromatic rings.

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), would be used to determine the exact molecular weight of the compound, allowing for the confirmation of its elemental composition. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide further structural information by breaking the molecule into smaller, identifiable pieces. The fragmentation pattern would be expected to show characteristic losses of the ethoxy groups and cleavage of the amide bond, corroborating the proposed structure.

Table 2: Predicted Mass Spectrometry Data

| Technique | Measurement | Predicted Value |

| HRMS (ESI+) | [M+H]⁺ | 388.2067 |

| MS/MS | Major Fragments | C₁₉H₂₅NO₅, C₉H₁₀NO, C₁₃H₁₉O₄ |

Note: Values are calculated based on the chemical formula and are not from experimental data.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. For 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), C-O stretching of the ether linkages, and C-H stretching of the aromatic and aliphatic parts of the molecule. Raman spectroscopy would provide additional information, particularly about the non-polar bonds and the aromatic rings.

Should a suitable single crystal of the compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would reveal precise bond lengths, bond angles, and torsion angles, offering insight into the molecule's conformation in the solid state. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amide group, and how the molecules pack together in the crystal lattice.

Computational and Theoretical Studies

Quantum Chemical Investigations of 3,4,5-Triethoxy-N-(2-ethoxyphenyl)benzamide

Quantum chemical investigations are based on the principles of quantum mechanics to model molecular behavior. These studies provide fundamental insights into the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a compound like 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide, DFT calculations, typically using a basis set such as B3LYP/6-311G(d,p), would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations reveal the most stable three-dimensional arrangement of the atoms.

Furthermore, DFT is used to calculate various electronic properties that are key to understanding the molecule's reactivity. These properties include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. This data helps predict how the molecule will behave in chemical reactions. For instance, studies on other benzamide (B126) derivatives have successfully used DFT to correlate theoretical structural parameters with experimental data obtained from X-ray crystallography.

The presence of multiple single bonds in 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide allows for a high degree of conformational flexibility. Conformational analysis is performed to identify the different spatial arrangements (conformers) of the molecule and their relative energies. By systematically rotating the rotatable bonds (e.g., around the amide linkage and the ethoxy groups), a potential energy surface can be mapped.

Energy minimization studies are then conducted to find the lowest energy conformer, which represents the most stable and likely structure of the molecule under normal conditions. This is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape. For the related compound, 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide, crystallographic studies have determined the orientation of the aromatic rings and the torsion angles of the substituent groups, revealing a dihedral angle of 67.66° between the two aromatic planes. nih.gov A similar analysis for the triethoxy derivative would be expected to yield comparable, though not identical, geometric parameters.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. An MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For this benzamide, the oxygen atoms of the carbonyl and ethoxy groups would be expected to show strong negative potential, while the amide proton (N-H) would exhibit a positive potential, indicating its role as a hydrogen bond donor.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. These analyses are fundamental for predicting how the molecule might interact with other chemical species.

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with a larger environment, such as a solvent or a biological target.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide would involve placing the molecule in a simulated box, often filled with solvent molecules like water, and calculating the forces between all atoms to predict their motion. This provides a view of the molecule's dynamic behavior, including its flexibility and how it interacts with the surrounding solvent. Such simulations can reveal stable conformations in solution and identify key solvent interactions, like hydrogen bonding, which can influence the molecule's properties and behavior.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or enzyme). To investigate the hypothetical biological interactions of 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide, it would be docked into the active site of a known biological target.

The process involves generating multiple possible binding poses of the ligand within the receptor's binding pocket and then using a scoring function to estimate the binding affinity for each pose. The results are often presented as a binding energy or docking score, with lower scores typically indicating a more favorable interaction. Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. This information is invaluable for drug discovery, as it helps to predict the potential biological activity of a compound and can guide the design of more potent analogues. For example, docking studies on similar benzamide structures have been used to predict their inhibitory activity against targets like cyclooxygenase-2 (COX-2).

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger or block its response. arxiv.org A pharmacophore model does not represent a real molecule but rather a conceptual framework of key molecular interaction points.

For a compound like 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide, a pharmacophore hypothesis could be developed in a ligand-based approach by aligning a set of known active molecules that bind to a particular receptor of interest. arxiv.org The common chemical features, such as hydrogen bond acceptors (e.g., the carbonyl oxygen and ether oxygens), hydrogen bond donors (e.g., the amide hydrogen), hydrophobic regions (e.g., the aromatic rings), and their spatial relationships would be identified to create a 3D query. The structure of 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide could then be mapped onto this hypothesis to assess its potential for similar biological activity. For instance, a five-point pharmacophore model developed for a series of N-hydroxyphenyl acrylamides included two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings (AADRR), which proved effective in its study. researchgate.net

Once a pharmacophore model is established, it can be employed as a filter in virtual screening. Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. pharmacophorejournal.com In this context, a database of compounds, which could include 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide, would be computationally screened against the pharmacophore model. Molecules that match the query's features in the correct 3D orientation are selected as "hits" for further investigation, significantly narrowing the field of candidates for experimental synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) Methodologies and Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov To develop a QSAR model for 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide, a dataset of structurally similar benzamide derivatives with experimentally determined biological activities against a specific target would be required. The fundamental principle is that variations in the structural or physicochemical properties of the molecules within the series are responsible for the observed differences in their biological activities.

The development of a robust QSAR model follows several critical steps, including the careful curation of data, generation of molecular descriptors, selection of relevant descriptors, model building using statistical methods, and rigorous validation. nih.govsemanticscholar.org Such models are invaluable for predicting the activity of new or untested compounds, like 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide, thereby prioritizing synthetic efforts and reducing costs. mdpi.com

The first step in building a QSAR model is to characterize the chemical structure of each molecule in the dataset using numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule, including its physicochemical, topological, electronic, and steric properties. For 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide and its analogs, a wide array of descriptors would be calculated.

Modern QSAR studies utilize descriptors derived solely from the chemical structure, which allows for the assessment of real or even hypothetical compounds. aip.org Examples of commonly used descriptors include:

Physicochemical Descriptors: Molecular Weight (MW), LogP (octanol-water partition coefficient), and Molar Refractivity (AMR).

Topological Descriptors: Topological Polar Surface Area (TPSA), which is a good indicator of a drug's oral bioavailability and membrane permeability. pharmacophorejournal.cominchikey.info

Electronic Descriptors: Dipole moment and partial charges on atoms.

Steric/3D Descriptors: Molecular Volume and surface area.

The table below lists some of the key computational descriptors that would be generated for analysis.

| Descriptor Category | Descriptor Name | Description |

| Physicochemical | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Physicochemical | LogP | A measure of the molecule's lipophilicity or hydrophobicity. |

| Topological | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. Correlates with drug transport properties. inchikey.info |

| Constitutional | Number of Rotatable Bonds | A measure of molecular flexibility, which can influence receptor binding. pharmacophorejournal.com |

| Constitutional | Hydrogen Bond Acceptors | The number of atoms (typically O and N) that can accept a hydrogen bond. |

| Constitutional | Hydrogen Bond Donors | The number of atoms (typically O-H and N-H groups) that can donate a hydrogen bond. |

| 3D Shape | Molecular Volume | The van der Waals volume of the molecule. |

Following generation, a crucial step is the selection of a subset of relevant descriptors that have a strong correlation with the biological activity while having low inter-correlation among themselves. This process helps to avoid overfitting and improves the interpretability and predictive power of the final QSAR model. aip.org

The development of a QSAR model is incomplete without rigorous statistical validation to ensure its reliability, robustness, and predictive power. derpharmachemica.combasicmedicalkey.com Validation is essential to confirm that the model is not a result of chance correlation and can accurately predict the activity of new compounds that were not used in its development. derpharmachemica.com Validation is typically performed using two primary strategies: internal validation and external validation. basicmedicalkey.com

Internal validation assesses the stability and robustness of the model using the training set data from which the model was derived. derpharmachemica.com The most common technique is cross-validation, such as the leave-one-out (LOO) method, which systematically removes one compound at a time, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. The results are quantified by the cross-validation coefficient (Q² or q²).

External validation evaluates the model's ability to predict the activity of an independent set of compounds (the test set) that were not used during model generation. nih.gov This is considered the most stringent test of a model's predictive capacity. The performance is typically measured by the predictive R² (R²_pred).

According to the Organisation for Economic Co-operation and Development (OECD) principles for valid QSAR models, appropriate measures of goodness-of-fit, robustness, and predictivity are required. basicmedicalkey.com Several statistical metrics are used to judge the quality of a QSAR model.

The table below summarizes key parameters used for the statistical validation of QSAR models.

| Parameter | Symbol | Validation Type | Description | Accepted Value for a Robust Model |

| Coefficient of Determination | R² | Goodness-of-fit | Indicates the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). | > 0.6 |

| Cross-validation Coefficient | Q² (or q²) | Internal | Measures the internal predictive ability of the model. | > 0.5 |

| Predictive R-squared | R²_pred | External | Measures the predictive power of the model for an external test set. | > 0.6 |

| Root Mean Square Error | RMSE | Goodness-of-fit / Prediction | Represents the standard deviation of the prediction errors (residuals). A lower value indicates a better fit. | As low as possible |

| Mean Absolute Error | MAE | External | An estimate of the point-to-point deviation of each measurement, providing another measure of predictive capacity. mdpi.com | < 10% of the training data range nih.gov |

A QSAR model that satisfies these stringent statistical criteria can be considered robust and reliable for predicting the biological activity of new compounds like 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide, provided they fall within the model's defined applicability domain. nih.govbasicmedicalkey.com

Biological and Biochemical Research Approaches in Vitro and Pre Clinical Focus

In Vitro Pharmacological Profiling Methodologies for Target Identification

In vitro pharmacological profiling is a cornerstone of drug discovery, utilizing a battery of biochemical and cell-based assays to identify molecular targets and elucidate the mechanism of action of a compound. For a novel molecule like 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide, profiling would typically involve screening against various enzymes, receptors, and cellular pathways.

Enzyme Inhibition Assays (e.g., Kinases, Carbonic Anhydrase)

Enzyme inhibition assays are fundamental in identifying molecules that can modulate the activity of specific enzymes involved in disease processes. Benzamide (B126) derivatives have been investigated as inhibitors of various enzymes.

Kinase Inhibition: While no data exists for 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide, other N-substituted benzamide derivatives have been designed as potential antitumor agents by targeting histone deacetylases (HDACs), which are critical enzymes in epigenetic regulation. Molecular docking simulations have been used to study the binding affinity of these derivatives towards HDACs.

Carbonic Anhydrase (CA) Inhibition: The benzamide scaffold is not a classic carbonic anhydrase inhibitor; this activity is more commonly associated with sulfonamide-containing molecules. However, research on N-2-(phenylamino) benzamide derivatives has identified dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), highlighting the potential for benzamides to target enzymes involved in inflammation and cancer. nih.gov

Receptor Binding Studies (e.g., Serotonin Receptors)

Receptor binding assays are crucial for determining if a compound interacts with specific cell surface or intracellular receptors. The benzamide structure is a common feature in many pharmacologically active agents that target G-protein coupled receptors (GPCRs), including serotonin receptors.

Serotonin (5-HT) Receptors: The 3,4,5-trimethoxy substitution pattern, which is structurally similar to the triethoxy group, is present in molecules evaluated for activity at serotonin receptors. For instance, 3,4,5-trimethoxyphenyl acrylamides have been shown to exhibit strong inhibitory effects on morphine withdrawal syndrome in mice, an effect attributed to their high binding affinities for serotonergic 5-HT1A receptors. nih.gov Furthermore, various benzamide derivatives have been synthesized and evaluated as selective 5-HT4 receptor agonists for potential use in gastrointestinal motility disorders. nih.gov Another study on o-methoxyphenylpiperazine derivatives with a terminal benzamide fragment found that several compounds had a high affinity for both D2 and 5-HT1A receptors. nih.gov

Cellular Pathway Modulation Assays (e.g., Wnt/β-catenin signaling, Cell Cycle Analysis, Apoptosis Induction in cell lines)

Cell-based assays are vital for understanding how a compound affects cellular processes like proliferation, survival, and death.

Apoptosis Induction: The induction of apoptosis (programmed cell death) is a key strategy for anticancer therapies. While there is no specific data for the title compound, research has shown that other benzamide derivatives can induce apoptosis. For example, N-(substituted coumarin-3-yl) benzamides have been tested for their cytotoxic activity, with some compounds showing an ability to induce apoptosis and cause cell cycle arrest in the G1/S phase in HepG2 cancer cells. distantreader.org Similarly, a series of 2-hydroxyphenyl benzamide-based molecules were found to transport chloride ions across cell membranes, which specifically triggered apoptosis in cancer cells. nih.gov

Cell Cycle Analysis: The study of N-(substituted coumarin-3-yl) benzamides also involved DNA flow cytometry to demonstrate that these compounds could arrest the cell cycle, a critical mechanism for controlling cancer cell proliferation. distantreader.org Benzimidazole derivatives have also been shown to suppress cell cycle progression and induce apoptosis in various cancer cell lines. mdpi.com

Cellular Uptake and Localization Studies in Research Models

There is no publicly available information regarding the cellular uptake or subcellular localization of 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide. Such studies, typically employing fluorescently labeled analogues or mass spectrometry-based techniques, would be necessary to understand its ability to enter cells and reach potential intracellular targets.

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties by systematically modifying its chemical structure. drugdesign.org

Rational Design and Synthesis of 3,4,5-Triethoxy-N-(2-ethoxyphenyl)benzamide Analogues

The rational design of analogues of 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide would involve modifying its three main components: the 3,4,5-triethoxy-substituted phenyl ring, the central benzamide core, and the N-(2-ethoxyphenyl) group.

Modification of the Trialkoxy Ring: SAR studies on other benzamides have shown that the substitution pattern on the phenyl ring is critical for activity. For example, in a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, the trimethoxybenzoyl moiety was a key feature for acetylcholinesterase-inhibiting activity. nih.gov

Modification of the N-Phenyl Ring: Alterations to the N-phenyl substituent can dramatically impact biological activity. In a study of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern of the anilino (N-phenyl) part strongly influenced both efficacy and cytotoxicity. mdpi.com Similarly, research on a series of arylsulfonamides based on an N-(2-ethoxyphenyl)benzamide core led to the discovery of ML382, a modulator of the MrgX1 receptor, where modifications to the benzamide phenyl ring often led to inactive compounds. researchgate.net This indicates the importance of this specific structural element.

The synthesis of such analogues typically involves the coupling of a substituted benzoic acid (or its activated form, like an acyl chloride) with a corresponding substituted aniline (B41778). For instance, the general synthesis of N-(2-ethoxyphenyl)benzamide derivatives often involves reacting a substituted benzoyl chloride with 2-ethoxyaniline.

The table below summarizes findings for structurally related, but distinct, compounds.

| Compound Class/Analogue | Research Area | Key Findings |

| 3,4,5-Trimethoxyphenyl Acrylamides | Receptor Binding | High binding affinity for serotonergic 5-HT1A receptors. nih.gov |

| N-(Substituted Coumarin-3-yl) Benzamides | Cellular Pathway Modulation | Induced apoptosis and cell cycle arrest in cancer cell lines. distantreader.org |

| N-2-(Phenylamino) Benzamide Derivatives | Enzyme Inhibition | Acted as dual inhibitors of COX-2 and Topo I enzymes. nih.gov |

| 2-Phenoxybenzamides | SAR Studies | Antiplasmodial activity was highly dependent on the substitution pattern of the anilino (N-phenyl) moiety. mdpi.com |

| 2-(Cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide (ML382) | Receptor Modulation | Identified as a positive allosteric modulator of the MrgX1 receptor. nih.gov |

Impact of Substituent Modifications on In Vitro Biological Activity

The biological activity of benzamide derivatives can be significantly influenced by the nature and position of substituents on both the benzoyl and aniline rings. nanobioletters.com Alterations in lipophilicity, electronic properties, and steric bulk, brought about by substituent changes, can modulate the interaction of these compounds with biological targets. mdpi.com

For the N-(2-ethoxyphenyl)benzamide scaffold, modifications of the alkoxy groups at the 3, 4, and 5-positions of the benzoyl ring are anticipated to impact biological activity. The transition from a trimethoxy substitution pattern, as seen in related, more studied compounds, to a triethoxy pattern in 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide would primarily increase the lipophilicity and steric bulk of the molecule. This change could potentially influence membrane permeability and binding affinity to target proteins.

The effect of alkoxy chain length on the biological activity of N-(alkoxyphenyl) carboxamides has been explored in other contexts, such as their antimicrobial properties. For instance, in a series of N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides, variations in the alkoxy substituent on the phenyl ring led to differing minimal inhibitory concentrations (MICs) against bacterial strains. mdpi.com While this does not directly describe the 3,4,5-triethoxybenzoyl moiety, it highlights the principle that such modifications are a key strategy in tuning the biological profile of this class of compounds.

Interactive Data Table: Hypothetical Structure-Activity Relationship (SAR) Based on General Principles. Note: The data in this table is illustrative and not based on experimental results for 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide.

| Compound/Substituent | Modification | Expected Impact on Lipophilicity | Potential Influence on In Vitro Activity |

| 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide | Methoxy (B1213986) groups | Lower | Baseline |

| 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide | Ethoxy groups | Higher | Altered membrane permeability and target binding |

Application as Biochemical Probes in Research

Benzamide derivatives have been utilized as scaffolds for the development of biochemical probes to investigate biological pathways and identify protein targets. nih.gov These probes are often designed by incorporating photoreactive groups or reporter tags (like biotin or fluorescent dyes) into the benzamide structure. nih.gov Such modifications allow for photoaffinity labeling or affinity-based pulldown experiments to identify binding partners in complex biological samples. nih.govresearchgate.net

For example, novel photoreactive benzamide probes have been designed and synthesized to study histone deacetylase 2 (HDAC2), demonstrating potent and selective inhibitory activity. nih.gov These probes were instrumental in mapping the binding site of the enzyme. nih.gov Additionally, radiolabeled benzamide derivatives have been developed as imaging agents for malignant melanoma in positron emission tomography (PET).

While there is no specific information on the use of 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide as a biochemical probe, its core structure is amenable to the chemical modifications necessary to create such research tools. The development of a probe from this molecule would depend on it possessing a desirable biological activity and selectivity for a specific target.

Potential Research Applications and Future Directions

Exploration of 3,4,5-Triethoxy-N-(2-ethoxyphenyl)benzamide as a Research Tool

As a distinct chemical entity, 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide holds potential as a valuable research tool. Its utility could be realized as a model compound for studying the structure-activity relationships (SAR) of highly substituted benzamides. By systematically modifying its ethoxy groups to other alkoxy substituents or altering the substitution pattern, researchers could probe the specific interactions that govern binding to biological targets. nih.gov

Furthermore, this compound could serve as a lead compound in drug discovery campaigns. The initial identification of even modest biological activity could trigger medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. The alkoxy groups on both phenyl rings offer multiple points for chemical modification, allowing for the exploration of a broad chemical space to enhance its therapeutic potential. nih.gov

Design of Novel Benzamide (B126) Scaffolds and Chemical Libraries for Screening

The benzamide framework is a versatile building block for creating novel molecular scaffolds and constructing chemical libraries for high-throughput screening. nih.govmdpi.com The synthesis of derivatives based on the 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide structure could lead to libraries of compounds aimed at various biological targets. Such libraries are instrumental in identifying hit compounds for previously "undruggable" targets or for developing next-generation inhibitors with improved profiles. enamine.net

The design strategy often involves computational methods like virtual screening and molecular docking to predict the binding of designed compounds to specific protein targets. nih.govnih.gov For instance, benzamide derivatives have been successfully designed as inhibitors for targets crucial in cancer therapy, such as PARP-1 and PD-1/PD-L1. nih.govnih.gov A compound like 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide could serve as a foundational structure for developing inhibitors against these or other enzyme and receptor families.

Below is a table illustrating the diversity of targets for which benzamide scaffolds have been developed.

| Target Class | Specific Target | Example Application |

| Immune Checkpoint | PD-1/PD-L1 | Cancer Immunotherapy nih.gov |

| DNA Repair Enzyme | PARP-1 | Cancer Therapy nih.gov |

| Cytoskeletal Protein | Tubulin | Cancer Chemotherapy nih.gov |

| Epigenetic Enzyme | Histone Deacetylases (HDACs) | Cancer Therapy nih.gov |

| Kinases | BPTF Bromodomain, SPAK | Cancer, Hypertension nih.govresearchgate.net |

| G-Protein Coupled Receptors | Dopamine D2/D3, Serotonin 5-HT7 | Antipsychotic, Antidepressant acs.orgresearchgate.net |

Challenges and Opportunities in the Academic Research of Highly Substituted Benzamides

The academic pursuit of novel, highly substituted benzamides presents both significant challenges and compelling opportunities.

Challenges:

Synthesis: The synthesis of complex, multi-substituted benzamides can be challenging. It often requires multi-step reaction sequences, and achieving high yields can be difficult. The formation of the central amide bond itself can necessitate specialized coupling reagents, particularly with sterically hindered starting materials. nih.govresearchgate.net

Purification: The purification of final compounds and intermediates from complex reaction mixtures can be labor-intensive, often requiring advanced chromatographic techniques. nih.gov

Characterization: Unambiguous structural confirmation of highly substituted isomers requires sophisticated analytical methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.gov

Opportunities:

Chemical Diversity: The high degree of substitution allows for extensive chemical diversification. This enables the fine-tuning of a compound's properties, such as solubility, metabolic stability, and target affinity, which is a cornerstone of medicinal chemistry. mdpi.comnih.gov

Novel Pharmacology: Complex substitution patterns can lead to novel pharmacological profiles. This may include unexpected polypharmacology (activity at multiple targets) or high selectivity for a specific receptor subtype, offering therapeutic advantages. acs.org

Intellectual Property: Novel chemical structures like 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide represent new intellectual property, which is a major driver of innovation in both academic and industrial research.

Integration of Multidisciplinary Approaches in Compound Research

The comprehensive investigation of a novel compound such as 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide necessitates a multidisciplinary approach, integrating expertise from various scientific fields.

Computational Chemistry: Before synthesis, molecular modeling and virtual screening can predict the compound's potential biological targets and guide the design of derivatives with enhanced binding affinity. nih.govnih.gov This computational prescreening saves resources by prioritizing the most promising molecules for synthesis.

Synthetic Organic Chemistry: This field provides the foundational expertise to construct the target molecule and its analogs, overcoming synthetic hurdles to produce the necessary quantities for biological evaluation. nih.gov

Structural Biology: Techniques like X-ray crystallography can reveal the precise binding mode of a benzamide derivative to its protein target at an atomic level. This information is invaluable for structure-based drug design, allowing for rational improvements to the molecule's structure. nih.gov

Collaborative research centers that bring together scientists from these diverse fields are crucial for accelerating the translation of basic chemical discoveries into tangible applications. acs.org

Q & A

Q. What are the established synthetic routes for 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide, and what analytical techniques confirm its purity and structure?

Answer: The synthesis typically involves coupling a substituted benzoyl chloride with an aniline derivative under reflux conditions. For example, analogous benzamide compounds are synthesized by reacting 3,5-dichlorobenzoyl chloride with arylamines in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR): Confirms substitution patterns and functional groups (e.g., ethoxy groups at positions 3,4,5 and the 2-ethoxyphenyl moiety).

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity.

- X-ray Crystallography: Resolves crystal packing and bond angles, critical for structure-activity relationship (SAR) studies .

Q. How is the crystal structure of this compound determined, and what are its key structural features?

Answer: Crystal structures are resolved using single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL . Key structural features include:

- Dihedral Angles: Between the benzamide core and the 2-ethoxyphenyl group, influencing molecular planarity and receptor binding.

- Hydrogen Bonding: Interactions between the amide NH and ethoxy oxygen atoms stabilize the conformation .

- Packing Motifs: Ethoxy groups often participate in van der Waals interactions, affecting solubility and crystallinity .

Advanced Research Questions

Q. What in vitro assays are used to evaluate this compound's activity against MrgX1 receptors, and how is selectivity against related GPCRs assessed?

Answer:

- Calcium Flux Assays: HEK293 cells stably expressing MrgX1 are treated with the compound, and intracellular Ca²⁺ levels are measured via fluorescent dyes (e.g., Fluo-4). EC₅₀ and Emax values are calculated relative to positive controls like BAM8-22 .

- Selectivity Profiling: EuroFin’s Lead Profiling Screen (68 GPCRs, ion channels, and transporters) is used at 10 µM to rule off-target effects. For example, ML382 (a structural analog) showed >50% inhibition only at 5HT2B, confirming selectivity .

- Species Specificity: Cross-testing on homologs (e.g., MrgprC11 in mice) identifies species-dependent activity .

Q. How are structure-activity relationship (SAR) studies conducted to optimize this compound's potency and metabolic stability?

Answer:

- Substituent Variation: Systematic replacement of ethoxy groups with alkyl, halogen, or sulfonamide moieties identifies critical pharmacophores. For instance, cyclopropyl sulfonamide in ML382 improved potency (EC₅₀ = 190 nM) .

- Metabolic Stability: Hepatic microsomal assays (rat/human) measure intrinsic clearance. ML382 showed high clearance (65.7 mL/min/kg in rats), guiding further optimization (e.g., fluorination to reduce oxidative metabolism) .

- Solubility Optimization: Pyridine analogs and N-methylation of the benzamide linker enhance aqueous solubility without compromising potency .

Q. What methodologies assess the compound's pharmacokinetic properties, and what do these results imply for in vivo studies?

Answer:

- Protein Binding: Equilibrium dialysis quantifies free fraction (e.g., ML382: 1.7% free in rats, 0.4% in humans), informing dose adjustments .

- Tier 1 DMPK Assays: Include Caco-2 permeability and cytochrome P450 inhibition. Low permeability may necessitate prodrug strategies.

- In Vivo Efficacy: Xenograft models (e.g., nude mice) evaluate tumor growth inhibition. ML382’s high clearance necessitates frequent dosing, prompting formulation studies (e.g., PEGylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.